3,5-DiMethyl-d6-cyclohexanone--d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

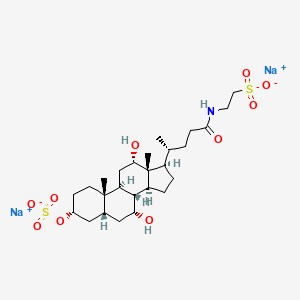

“3,5-DiMethyl-d6-cyclohexanone–d4” is a deuterium-labeled version of 3,5-Dimethylcyclohexanone . It has a molecular formula of C8H4D10O . The compound is used in research, particularly as a tracer for quantitation during the drug development process .

Synthesis Analysis

The synthesis of “3,5-DiMethyl-d6-cyclohexanone–d4” involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 3,5-Dimethylcyclohexanone molecule . Deuteration has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular structure of “3,5-DiMethyl-d6-cyclohexanone–d4” consists of a cyclohexanone ring with two methyl groups attached at the 3rd and 5th positions . The compound also contains ten deuterium atoms, which replace the hydrogen atoms in the original 3,5-Dimethylcyclohexanone molecule .Chemical Reactions Analysis

As a stable isotope-labeled compound, “3,5-DiMethyl-d6-cyclohexanone–d4” is primarily used as a tracer in chemical reactions . The deuterium atoms in the compound allow for precise tracking and quantitation in various chemical and biological processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-DiMethyl-d6-cyclohexanone–d4” are similar to those of 3,5-Dimethylcyclohexanone, with the primary difference being the replacement of hydrogen atoms with deuterium . This results in a slight increase in the molecular weight of the compound .作用機序

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling “3,5-DiMethyl-d6-cyclohexanone–d4”. It’s important to avoid contact with skin and eyes, and to use the compound only in well-ventilated areas . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

将来の方向性

The use of deuterium-labeled compounds like “3,5-DiMethyl-d6-cyclohexanone–d4” is a growing field in drug development and pharmacokinetic studies . The ability to track these compounds precisely in biological systems allows for a better understanding of drug metabolism and can inform the design of more effective therapeutic agents .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-DiMethyl-d6-cyclohexanone--d4 involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetone", "Deuterated cyclohexanone", "Methylmagnesium bromide", "Lithium aluminum deuteride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesize 3,5-Dimethylcyclohexanone by reacting deuterated acetone with deuterated cyclohexanone in the presence of methylmagnesium bromide.", "Step 2: Reduce 3,5-Dimethylcyclohexanone to 3,5-Dimethylcyclohexanol using lithium aluminum deuteride.", "Step 3: Oxidize 3,5-Dimethylcyclohexanol to 3,5-Dimethylcyclohexanone using sodium borohydride and hydrochloric acid.", "Step 4: Deuterate 3,5-Dimethylcyclohexanone by reacting it with deuterated ethanol in the presence of sodium hydroxide.", "Step 5: Recrystallize the product from diethyl ether to obtain 3,5-DiMethyl-d6-cyclohexanone--d4 in high purity." ] } | |

CAS番号 |

1219804-55-3 |

分子式 |

C8H4D10O |

分子量 |

136.2577778 |

同義語 |

3,5-DiMethyl-d6-cyclohexanone--d4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)